molecular formula C19H21N3O2 B177867 1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate CAS No. 116574-09-5

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate

Cat. No.: B177867
CAS No.: 116574-09-5
M. Wt: 323.4 g/mol
InChI Key: QNBUHYPZICYGBI-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate is a compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes an azetidine ring and a benzhydryl group.

Preparation Methods

The synthesis of 1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate typically involves a multi-step process. One common method starts with benzhydrylamine and epichlorohydrin to form 1-benzhydrylazetidin-3-ol. This intermediate is then reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile, followed by treatment with ammonium hydroxide/isopropanol to yield the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate involves its interaction with specific molecular targets. The azetidine ring and benzhydryl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate can be compared with other azetidine derivatives, such as:

Properties

IUPAC Name

(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H3,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBUHYPZICYGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438713
Record name 1-(Diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116574-09-5
Record name 1-(Diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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